1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
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Description
1-((5-Cyclopropylpyridin-3-yl)methyl)-3-(2,3-dimethoxyphenyl)urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of pyridylurea compounds. CPPU has been widely used in agricultural practices due to its ability to promote cell division, increase fruit set, and improve fruit quality. In recent years, CPPU has gained attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Molecular Structure and Conformation Analysis
Urea derivatives are extensively studied for their conformational dynamics and molecular structure. For example, research on heterocyclic ureas has shown that these compounds can undergo complexation-induced unfolding to form multiply hydrogen-bonded complexes, which are essential for understanding molecular self-assembly and the design of novel materials (Corbin et al., 2001). These findings are crucial for developing new therapeutic agents and materials with specific molecular recognition capabilities.
Synthesis and Optimization of Anticancer Drugs
Urea derivatives serve as key intermediates in the synthesis of small molecule anticancer drugs. A study by Zhang et al. (2019) highlighted a rapid and high-yield synthetic method for a nitropyridinyl urea compound, emphasizing its importance as an intermediate in cancer drug development (Zhang et al., 2019). This research underscores the role of urea derivatives in facilitating the development of more effective and accessible treatments for cancer.
Corrosion Inhibition
Urea derivatives have also been identified as effective corrosion inhibitors, protecting materials from degradation. Mistry et al. (2011) evaluated the corrosion inhibition performance of triazinyl urea derivatives, finding them to be efficient inhibitors against mild steel corrosion (Mistry et al., 2011). Such studies are vital for improving the longevity and durability of metals used in industrial applications.
Nonlinear Optics Materials
Urea derivatives are explored for their potential in nonlinear optics, contributing to the development of new materials for photonic applications. Zyss (1984) discussed the nonlinear efficiency of organic crystals, including urea, highlighting their applications in three-wave mixing and electro-optic effects (Zyss, 1984). The research in this area is instrumental in advancing technologies for optical computing, telecommunications, and information processing.
Enzyme Inhibition for Therapeutic Applications
The flexibility of urea derivatives makes them suitable as enzyme inhibitors, with significant implications for developing new medications. For instance, the synthesis and evaluation of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have shown promise in inhibiting soluble epoxide hydrolase, a target for reducing inflammatory pain (Rose et al., 2010). This application is crucial for creating more effective pain management therapies.
properties
IUPAC Name |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(2,3-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-16-5-3-4-15(17(16)24-2)21-18(22)20-10-12-8-14(11-19-9-12)13-6-7-13/h3-5,8-9,11,13H,6-7,10H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCKQRXIWPGJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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